molecular formula C13H7F3N2O2 B12599634 6-Nitro-2-(trifluoromethyl)-9H-carbazole CAS No. 872604-07-4

6-Nitro-2-(trifluoromethyl)-9H-carbazole

Cat. No.: B12599634
CAS No.: 872604-07-4
M. Wt: 280.20 g/mol
InChI Key: JJRBDOATCXEQPD-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)-9H-carbazole is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a carbazole core. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(trifluoromethyl)-9H-carbazole typically involves the nitration and trifluoromethylation of carbazole derivatives. One common method involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium nitrate in trifluoroacetic anhydride at room temperature . This method is efficient and yields the desired nitro-substituted product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(trifluoromethyl)-9H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Nitro-2-(trifluoromethyl)-9H-carbazole is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and trifluoromethyl groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2-(trifluoromethyl)-9H-carbazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

872604-07-4

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

6-nitro-2-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-3-9-10-6-8(18(19)20)2-4-11(10)17-12(9)5-7/h1-6,17H

InChI Key

JJRBDOATCXEQPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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